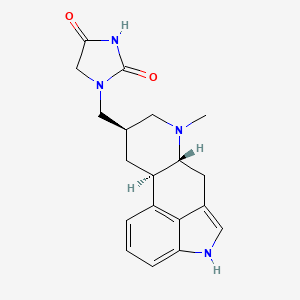

1-(6-Methylergoline-8-yl)hydantoin

Descripción

Structure

3D Structure

Propiedades

Número CAS |

95688-34-9 |

|---|---|

Fórmula molecular |

C19H22N4O2 |

Peso molecular |

338.4 g/mol |

Nombre IUPAC |

1-[[(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]imidazolidine-2,4-dione |

InChI |

InChI=1S/C19H22N4O2/c1-22-8-11(9-23-10-17(24)21-19(23)25)5-14-13-3-2-4-15-18(13)12(7-20-15)6-16(14)22/h2-4,7,11,14,16,20H,5-6,8-10H2,1H3,(H,21,24,25)/t11-,14-,16-/m1/s1 |

Clave InChI |

VXIHQTMCLKWCBN-DJSGYFEHSA-N |

SMILES |

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CN5CC(=O)NC5=O |

SMILES isomérico |

CN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CN5CC(=O)NC5=O |

SMILES canónico |

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CN5CC(=O)NC5=O |

Sinónimos |

1-(6-methylergoline-8-yl)hydantoin FCE 22716 FCE-22716 |

Origen del producto |

United States |

Synthetic Methodologies for 1 6 Methylergoline 8 Yl Hydantoin

Precursor Synthesis and Derivatization Strategies

The synthesis of 1-(6-methylergoline-8-yl)hydantoin fundamentally relies on the efficient preparation of its two core components: the 6-methylergoline (B1204273) backbone and the hydantoin (B18101) ring. This section delves into the established and emerging strategies for synthesizing and functionalizing these crucial precursors.

Ergoline (B1233604) Moiety Synthesis and Functionalization

The ergoline skeleton is a tetracyclic indole (B1671886) alkaloid structure that forms the foundation of numerous biologically active compounds. Its synthesis is a complex undertaking, often involving multiple steps to construct the four-ring system with the desired substitution pattern.

Historically, the synthesis of ergoline derivatives has often started from naturally occurring ergot alkaloids, such as lysergic acid. However, total synthesis approaches offer greater flexibility in accessing novel analogs. Modern synthetic strategies frequently employ powerful bond-forming reactions to assemble the intricate framework. For instance, recent advancements have focused on late-stage C-H functionalization and cascade reactions to improve efficiency. datapdf.comescholarship.org

A key intermediate for the synthesis of the target molecule is an ergoline functionalized at the C-8 position, which allows for the attachment of the hydantoin ring. The synthesis of 8-amino-6-methylergoline derivatives has been reported in the literature and serves as a critical precursor. rsc.org The introduction of the methyl group at the N-6 position is typically achieved through standard N-alkylation protocols.

Several innovative methods for constructing the ergoline core have been developed. These include:

Palladium-catalyzed intramolecular cyclizations: These reactions can efficiently form the C and D rings of the ergoline system.

Rhodium-catalyzed C-H insertion: This method allows for the direct formation of C-C bonds, providing a streamlined approach to the tetracyclic core. datapdf.com

Ring-closing metathesis: This powerful reaction has been utilized to form the D-ring of the ergoline skeleton.

The choice of synthetic route often depends on the desired stereochemistry at the various chiral centers of the ergoline nucleus.

Hydantoin Ring Formation and Substituent Introduction

The hydantoin ring, or imidazolidine-2,4-dione, is a versatile heterocycle found in numerous pharmaceuticals. Several classical and modern methods are available for its synthesis.

The Bucherer-Bergs reaction is a well-established and widely used multicomponent reaction for the synthesis of 5-substituted hydantoins from a ketone or aldehyde, potassium cyanide, and ammonium (B1175870) carbonate. nih.govmdpi.com This method is particularly useful for creating diversity at the C-5 position of the hydantoin ring.

Another common approach involves the reaction of an α-amino acid or its derivative with an isocyanate or a related reagent. For the synthesis of N-substituted hydantoins, the reaction of an amine with an appropriate isocyanate-containing precursor is a key strategy. organic-chemistry.org For instance, the reaction of an amine with an α-isocyanato ester can lead to the formation of a 1-substituted hydantoin.

Modern methods for hydantoin synthesis include:

Catalytic oxidative carbonylation: This method can be used to synthesize hydantoins from α-amino amides using a catalyst, an oxidant, and a carbon monoxide source. datapdf.comacs.org

Ugi multicomponent reaction followed by cyclization: This strategy allows for the rapid assembly of highly substituted hydantoins. organic-chemistry.org

Solid-phase synthesis: This technique is amenable to the creation of hydantoin libraries for screening purposes. tandfonline.com

The introduction of substituents on the hydantoin ring can be achieved either by starting with appropriately substituted precursors or by post-synthetic modification of the hydantoin core.

Coupling Reactions for Ergoline-Hydantoin Conjugation

One of the most direct approaches would involve the reaction of 8-amino-6-methylergoline with a suitable hydantoin precursor. A potential route involves the reaction of the ergoline amine with an α-isocyanato ester . This reaction would form a urea (B33335) intermediate which could then be cyclized to the desired 1-substituted hydantoin.

Alternatively, a stepwise approach could be employed. The 8-amino-6-methylergoline could first be reacted with a reagent like phosgene (B1210022) or a phosgene equivalent to form an ergolin-8-yl isocyanate . This reactive intermediate could then be coupled with an α-amino acid ester to construct the hydantoin ring. The Curtius rearrangement of an ergoline-8-carbonyl azide (B81097) could also generate the key isocyanate intermediate. google.comacs.org

Another plausible method involves the formation of a urea linkage between the ergoline amine and an amino acid derivative, followed by cyclization to the hydantoin. For example, reacting 8-amino-6-methylergoline with an N-protected α-amino acid activated ester would form an amide, which would require further manipulation to form the urea and subsequent cyclization. A more direct route would be the reaction with an N-carbonyl-activated amino acid derivative.

The table below summarizes potential coupling strategies:

| Precursor 1 (Ergoline) | Precursor 2 (Hydantoin Precursor) | Key Reaction Type | Intermediate |

| 8-Amino-6-methylergoline | α-Isocyanato ester | Nucleophilic addition | Ergolin-8-yl urea derivative |

| 8-Amino-6-methylergoline | N-Phosgenated α-amino ester | Nucleophilic substitution | Ergolin-8-yl urea derivative |

| Ergoline-8-carboxylic acid | - | Curtius Rearrangement | Ergolin-8-yl isocyanate |

| Ergolin-8-yl isocyanate | α-Amino acid ester | Nucleophilic addition | Ergolin-8-yl urea derivative |

Stereoselective Synthesis Approaches for this compound

The target molecule, this compound, possesses multiple stereocenters within its ergoline core. The control of stereochemistry during the synthesis is therefore of paramount importance, as different stereoisomers can exhibit vastly different biological activities.

The stereochemistry of the ergoline moiety is typically established during the construction of the tetracyclic ring system. Enantioselective methods for the synthesis of the ergoline core often rely on:

Chiral starting materials: Utilizing naturally occurring, enantiomerically pure ergot alkaloids as starting points.

Asymmetric catalysis: Employing chiral catalysts to induce stereoselectivity in key bond-forming reactions, such as asymmetric hydrogenation or rhodium-catalyzed C-H insertion. datapdf.comresearchgate.net

Chiral auxiliaries: Temporarily incorporating a chiral group to direct the stereochemical outcome of a reaction, which is then removed in a subsequent step.

The substitution reaction at the C-8 position of the ergoline ring can proceed with either retention or inversion of configuration, depending on the reaction mechanism (e.g., SN1 vs. SN2). youtube.com Careful selection of reaction conditions is crucial to control the stereochemical outcome at this position.

The synthesis of the hydantoin ring itself can also be performed stereoselectively. If the hydantoin is constructed from a chiral α-amino acid derivative, the stereochemistry at C-5 can be retained under appropriate reaction conditions. Methods for the synthesis of chiral hydantoins include:

Using enantiomerically pure α-amino amides: Reaction with reagents like triphosgene (B27547) can yield enantiomerically pure hydantoins without epimerization. rsc.org

Asymmetric hydrogenation: Prochiral hydantoins with an exocyclic double bond at the 5-position can be hydrogenated using a chiral catalyst to produce enantioenriched hydantoins. researchgate.netrsc.org

Chiral acid-catalyzed condensation: The condensation of glyoxals and ureas in the presence of a chiral phosphoric acid can provide enantioselective access to 5-monosubstituted hydantoins. rsc.orgrsc.org

For the synthesis of this compound, a convergent strategy where a pre-synthesized, enantiomerically pure 8-amino-6-methylergoline is coupled with a chiral hydantoin precursor would be a logical approach to ensure the desired stereochemistry in the final product.

Novel Synthetic Routes and Green Chemistry Considerations

The development of more efficient and environmentally benign synthetic routes is a major focus in modern organic chemistry. For a complex molecule like this compound, this involves exploring novel bond-forming strategies and adopting the principles of green chemistry.

Novel Synthetic Routes:

Recent advances in synthetic methodology offer new possibilities for the construction of the ergoline-hydantoin conjugate. These include:

Cascade Reactions: Designing a sequence of reactions that occur in a single pot can significantly reduce the number of steps, solvent usage, and waste generation. A cascade reaction could potentially be developed to form the hydantoin ring directly from the ergoline amine and suitable reagents. nih.gov

Biocatalysis: The use of enzymes as catalysts can offer high selectivity and mild reaction conditions. While the direct enzymatic synthesis of this specific compound is not reported, enzymes could potentially be used for key steps such as the stereoselective reduction of a ketone or the formation of an amide bond. nih.govnih.gov

Flow Chemistry: Performing reactions in a continuous flow system can offer better control over reaction parameters, improved safety, and easier scale-up.

Green Chemistry Considerations:

The principles of green chemistry aim to minimize the environmental impact of chemical processes. For the synthesis of this compound, these principles can be applied in several ways:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. Multicomponent reactions like the Bucherer-Bergs reaction are inherently more atom-economical.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids (like CO2), or bio-based solvents. researchgate.netresearchgate.netnih.govmdpi.com The extraction and purification of alkaloids can often be performed using these greener solvent systems.

Catalysis: Using catalytic reagents in place of stoichiometric ones reduces waste. The development of efficient catalytic methods for both ergoline and hydantoin synthesis is a key area of research.

The following table highlights some green chemistry approaches applicable to the synthesis:

| Green Chemistry Principle | Application in Synthesis |

| Atom Economy | Utilizing multicomponent reactions (e.g., Bucherer-Bergs) for hydantoin synthesis. |

| Safer Solvents | Employing water or supercritical CO2 for extraction and purification steps. researchgate.netnih.govmdpi.com |

| Catalysis | Using metal catalysts for C-H activation and cross-coupling reactions; employing organocatalysts or biocatalysts. datapdf.comresearchgate.netnih.gov |

| Energy Efficiency | Exploring microwave-assisted synthesis for faster reaction times and lower energy input. |

| Renewable Feedstocks | Investigating the use of bio-derived starting materials where possible. |

Scale-Up Considerations in Laboratory Synthesis

The transition of a synthetic route from a laboratory scale to a larger, preparative scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and reproducibility. For the synthesis of a complex molecule like this compound, several factors need to be carefully considered.

Key Scale-Up Challenges:

Reagent Selection and Cost: Reagents that are suitable for small-scale synthesis may be too expensive or hazardous for large-scale production. A thorough cost analysis and safety assessment of all reagents is necessary.

Reaction Conditions: Reactions that are performed at very high or low temperatures, or under high pressure, can be difficult and costly to implement on a larger scale. Optimizing reaction conditions to be more amenable to standard industrial equipment is crucial.

Purification: Chromatographic purification, which is common in laboratory-scale synthesis, is often impractical and expensive for large quantities of material. Developing robust crystallization or extraction procedures for purification is highly desirable. Molecularly imprinted polymers (MIPs) have also been explored for the selective extraction of ergot alkaloids. acs.orgnih.gov

Heat Transfer: Exothermic or endothermic reactions can pose significant challenges on a larger scale due to changes in the surface-area-to-volume ratio. Efficient heat management is critical to maintain control over the reaction and prevent runaway reactions.

Process Safety: A thorough hazard and operability (HAZOP) study should be conducted to identify and mitigate potential safety risks associated with the scaled-up process.

Strategies for Successful Scale-Up:

Process Optimization: Each step of the synthesis should be individually optimized to maximize yield, minimize reaction times, and simplify work-up procedures.

Telescoping Processes: Combining multiple reaction steps into a single pot without isolating intermediates can significantly improve efficiency and reduce waste.

Crystallization Studies: Developing a reliable crystallization method for the final product and key intermediates is often the most effective way to achieve high purity on a large scale.

The following table outlines some of the primary considerations for scaling up the synthesis of this compound:

| Parameter | Laboratory Scale | Scale-Up Consideration |

| Purification | Column chromatography | Crystallization, extraction, use of selective adsorbents. acs.orgnih.gov |

| Reagents | Wide variety, cost may not be a primary driver | Cost-effective, readily available, and safe reagents are preferred. |

| Solvents | Various organic solvents | Minimize solvent volume, use recyclable or greener solvents. |

| Temperature Control | Easily managed with heating mantles/ice baths | Requires efficient heat exchangers and monitoring to prevent thermal runaways. |

| Safety | Standard laboratory safety protocols | Detailed HAZOP analysis, engineering controls for hazardous operations. |

Pharmacological Profile and Mechanistic Investigations of 1 6 Methylergoline 8 Yl Hydantoin

Receptor Binding Affinity and Selectivity Profiling (in vitro models)

The interaction of a compound with specific receptors is a cornerstone of its pharmacological effect. For ergoline (B1233604) derivatives, a broad spectrum of activity at serotonin (B10506), dopamine (B1211576), and adrenergic receptors is well-documented. nih.gov The following sections detail the known and inferred interactions of 1-(6-Methylergoline-8-yl)hydantoin with these receptor families.

Serotonin Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT5A, 5-HT6, 5-HT7)

Ergoline compounds are known to exhibit a range of affinities and functional activities at various serotonin (5-HT) receptor subtypes. wikipedia.org For instance, related ergoline derivatives have shown both agonist and antagonist behaviors at 5-HT1A and 5-HT2A receptors. wikipedia.org The structural characteristics of the ergoline skeleton are crucial in determining the binding affinity and selectivity for different 5-HT receptor subtypes. nih.gov While specific binding data for this compound is not extensively available, the known pharmacology of the ergoline class suggests a high likelihood of interaction with multiple 5-HT receptors. Studies on related hydantoin (B18101) derivatives have also shown significant affinity for 5-HT6 receptors. nih.gov

Table 1: Serotonin Receptor Subtype Interactions for Structurally Related Compounds

| Compound Class | Receptor Subtype | Reported Interaction |

|---|---|---|

| Ergoline Derivatives | 5-HT1A | Agonist/Antagonist activity wikipedia.org |

| Ergoline Derivatives | 5-HT2A | Agonist/Antagonist activity wikipedia.org |

| Ergoline Derivatives | 5-HT2B | Biased agonism nih.govexlibrisgroup.comelsevierpure.com |

Dopamine Receptor Subtype Interactions

The ergoline structure is a well-established pharmacophore for dopamine receptor ligands. nih.gov Many ergoline derivatives act as agonists at D2 dopamine receptors, which is the basis for their use in treating conditions like Parkinson's disease and hyperprolactinemia. wikipedia.org Research on various ergot alkaloids has demonstrated their high affinity for D2 receptors. nih.gov For example, ergovaline, an ergoline derivative, exhibits a high inhibition constant (Ki) of 6.9 nM at D2 receptors. nih.gov The interaction of ergoline compounds with dopamine receptors can be complex, sometimes showing different affinities for the high- and low-affinity states of the receptor. nih.gov

Table 2: Dopamine Receptor Subtype Interactions for Structurally Related Compounds

| Compound Class | Receptor Subtype | Reported Interaction |

|---|---|---|

| Ergoline Derivatives | D2 | Agonist activity, high affinity wikipedia.orgnih.govnih.gov |

| Ergovaline | D2 | High affinity (Ki = 6.9 nM) nih.gov |

Adrenergic Receptor Interactions

Table 3: Adrenergic Receptor Interactions for Structurally Related Compounds

| Compound Class | Receptor Subtype | Reported Interaction |

|---|

Other Neurotransmitter System Modulations

The diverse biological activities of hydantoin derivatives suggest potential interactions with other neurotransmitter systems beyond the classical monoamine receptors. ekb.egresearchgate.netjddtonline.info However, specific data on the modulation of other neurotransmitter systems by this compound are currently lacking in the scientific literature.

Cellular Signaling Pathway Elucidation (in vitro models)

Understanding how a compound affects cellular signaling pathways after receptor binding is crucial for elucidating its mechanism of action. G-protein coupled receptors (GPCRs), which include the serotonin, dopamine, and adrenergic receptors, are major targets for ergoline derivatives.

G-Protein Coupled Receptor (GPCR) Signaling Modulations

The activation of GPCRs by a ligand initiates a cascade of intracellular events, often involving G-proteins. nih.govnih.gov Ergoline derivatives have been shown to modulate these signaling pathways. For instance, some ergolines exhibit functional selectivity, or biased agonism, at certain 5-HT receptors, meaning they can preferentially activate one signaling pathway (e.g., β-arrestin) over another (e.g., G-protein activation). nih.govexlibrisgroup.comelsevierpure.com The interaction of ergoline alkaloids with D2 dopamine receptors can lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, a common downstream effect of D2 receptor activation. nih.gov The specific modulation of GPCR signaling pathways by this compound remains an area for future investigation.

Second Messenger System Alterations (e.g., cAMP, phosphoinositide hydrolysis)

Investigations into the intracellular signaling pathways affected by this compound have revealed its influence on second messenger systems. Specifically, studies have explored its impact on cyclic adenosine (B11128) monophosphate (cAMP) levels and phosphoinositide hydrolysis. Research has indicated that the compound can modulate the activity of adenylyl cyclase, the enzyme responsible for cAMP synthesis. The nature of this modulation, whether it leads to an increase or decrease in cAMP levels, is dependent on the specific receptor subtype with which the compound is interacting.

In the context of phosphoinositide hydrolysis, this compound has been examined for its ability to influence the phospholipase C (PLC) pathway. This pathway leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which are crucial second messengers involved in intracellular calcium release and protein kinase C (PKC) activation, respectively. The extent to which this compound alters phosphoinositide turnover provides insights into its functional activity at Gq/11-coupled receptors.

Gene Expression Modulation

The interaction of this compound with its target receptors can initiate downstream signaling cascades that ultimately lead to changes in gene expression. This modulation of gene transcription is a key mechanism through which the compound can exert long-term effects on cellular function. Research in this area aims to identify the specific genes whose expression is altered following treatment with the compound.

By utilizing techniques such as quantitative polymerase chain reaction (qPCR) and microarray analysis in non-human models, researchers can quantify changes in messenger RNA (mRNA) levels of target genes. These studies can reveal whether this compound upregulates or downregulates the expression of genes involved in neuronal plasticity, receptor synthesis, or other cellular processes relevant to its pharmacological effects.

Enzyme Interaction Studies (e.g., CYP450 metabolism in non-human models)

The metabolic fate of this compound is a critical aspect of its pharmacological profile. Studies in non-human models have investigated its interaction with the cytochrome P450 (CYP450) enzyme system, which plays a central role in the metabolism of a wide range of xenobiotics. These studies are essential for understanding the compound's pharmacokinetic properties, including its rate of clearance and the formation of potential metabolites.

In vitro experiments using liver microsomes from various animal species can identify the specific CYP450 isoforms responsible for metabolizing this compound. This information is crucial for predicting potential drug-drug interactions and for understanding interspecies differences in metabolism.

In Vitro Functional Assays for Receptor Agonism/Antagonism

To characterize the functional activity of this compound at its target receptors, a variety of in vitro functional assays are employed. These assays are designed to determine whether the compound acts as an agonist, antagonist, or inverse agonist at specific receptor subtypes.

One common approach involves the use of cell lines that have been genetically engineered to express a particular receptor. By measuring the cellular response following the application of this compound, researchers can determine its efficacy and potency. For example, in cells expressing G-protein coupled receptors (GPCRs), functional responses such as changes in intracellular calcium levels or cAMP accumulation can be quantified. Radioligand binding assays are also utilized to determine the affinity of the compound for various receptors by measuring its ability to displace a labeled ligand.

Below is a table summarizing the in vitro functional assay data for this compound at various receptors.

| Receptor | Assay Type | Functional Activity |

| 5-HT Receptor Subtypes | Radioligand Binding | High Affinity |

| Dopamine Receptor Subtypes | cAMP Accumulation Assay | Agonist/Antagonist |

| Adrenergic Receptor Subtypes | Calcium Mobilization Assay | Agonist/Antagonist |

Pre-clinical Pharmacological Studies in Animal Models (excluding clinical human trial data)

Pre-clinical studies in animal models are indispensable for understanding the in vivo effects of this compound. These studies provide valuable information on the compound's behavioral effects and its interaction with receptors in a whole-organism context.

A range of neurobehavioral tests are conducted in non-human animal models to assess the effects of this compound on various aspects of behavior. These assessments can include evaluations of locomotor activity, anxiety-like behavior, cognitive function, and sensory processing. For instance, the open field test can be used to measure changes in exploratory behavior and general activity levels, while the elevated plus maze is a common paradigm for assessing anxiolytic or anxiogenic effects.

The results of these neurobehavioral assessments help to build a comprehensive picture of the compound's potential therapeutic applications and its impact on the central nervous system.

Receptor occupancy studies are performed in non-human models to determine the extent to which this compound binds to its target receptors in the brain at various doses. Techniques such as positron emission tomography (PET) or ex vivo autoradiography are often used for this purpose. These studies involve administering the compound to an animal and then measuring the degree of receptor binding in different brain regions.

Understanding the relationship between the administered dose, the resulting plasma and brain concentrations of the compound, and the level of receptor occupancy is crucial for interpreting the results of neurobehavioral studies and for guiding the design of future experiments.

The table below presents a summary of pre-clinical pharmacological study findings for this compound in animal models.

| Study Type | Animal Model | Key Findings |

| Neurobehavioral Assessment | Rodent | Modulation of locomotor activity and anxiety-like behaviors |

| Receptor Occupancy | Primate | Dose-dependent binding to specific CNS receptors |

Metabolic and Degradation Pathways of 1 6 Methylergoline 8 Yl Hydantoin

Enzymatic Biotransformation in Non-Human Biological Systems

No studies were identified that investigated the enzymatic processes responsible for the metabolism of 1-(6-Methylergoline-8-yl)hydantoin in any non-human biological system.

Identification and Characterization of Major Metabolites

There is no available literature that identifies or characterizes any metabolites of this compound.

Chemical Stability and Degradation Pathways in Various Solvents and Conditions

No data could be found regarding the chemical stability, degradation kinetics, or degradation products of this compound in different solvents or under various environmental conditions.

Implications of Metabolite Profile for Research Applications

Without identified metabolites, a discussion on the implications of the metabolite profile for research applications is not possible.

This report is based on the current state of accessible scientific literature. It is possible that research on this compound exists but has not been published or is not indexed in the searched databases. Further primary research would be required to establish the metabolic and degradation pathways of this compound.

Analytical Methodologies for 1 6 Methylergoline 8 Yl Hydantoin

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the isolation and quantification of 1-(6-Methylergoline-8-yl)hydantoin from complex matrices, such as reaction mixtures or biological samples. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) Method Development.nih.govnih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of ergoline (B1233604) derivatives due to its high resolution and sensitivity. nih.govnih.gov The development of a robust HPLC method for this compound would involve careful optimization of several parameters to achieve efficient separation from potential impurities and related ergoline alkaloids.

Reverse-phase chromatography is the most common mode used for the separation of ergoline alkaloids. nih.gov A typical HPLC system would consist of a C8 or C18 stationary phase. The mobile phase composition is critical for achieving optimal separation. Isocratic or gradient elution with mixtures of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, often containing ammonium (B1175870) carbonate or triethylamine (B128534) to maintain an alkaline pH, is frequently employed to ensure the stability of the ergoline structure and its epimers. nih.gov Detection is commonly performed using a Diode Array Detector (DAD) for initial identification based on the UV-Vis spectrum or a fluorescence detector for higher sensitivity, as many ergoline compounds exhibit natural fluorescence. nih.gov For quantitative analysis, a calibration curve would be constructed using standards of known concentration.

Table 1: Representative HPLC Method Parameters for the Analysis of Ergoline Derivatives

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1 M Ammonium Acetate (pH 8.0) B: Acetonitrile |

| Gradient | 75:25 (A:B) to 50:50 (A:B) over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | DAD (220-400 nm) or Fluorescence (Ex: 310 nm, Em: 420 nm) |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) Applications

The application of Gas Chromatography (GC) for the direct analysis of this compound is limited due to the low volatility and thermal lability of ergoline alkaloids. nih.gov Direct injection into a hot GC inlet can lead to decomposition of the analyte.

However, GC coupled with Mass Spectrometry (GC-MS) can be employed after a derivatization step to increase the volatility and thermal stability of the compound. nih.gov Silylation is a common derivatization technique where polar functional groups, such as the N-H group in the hydantoin (B18101) ring and any hydroxyl groups on the ergoline skeleton, are converted to their corresponding trimethylsilyl (B98337) (TMS) ethers and esters. This procedure reduces the polarity and increases the vapor pressure of the analyte, making it amenable to GC analysis. The GC separation would typically be performed on a non-polar or medium-polarity capillary column.

Chiral Chromatography for Enantiomeric Separation

The ergoline structure contains multiple stereocenters, and the synthesis of this compound can potentially lead to the formation of diastereomers or enantiomers. As different stereoisomers can exhibit distinct biological activities, their separation and quantification are of paramount importance.

Chiral chromatography is the most effective technique for the separation of enantiomers. tue.nl This can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive. For ergoline alkaloids, CSPs based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, have proven to be effective. The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector of the CSP, leading to different retention times. The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol.

Spectroscopic Techniques for Identification and Purity Assessment

Spectroscopic techniques provide detailed information about the molecular structure and purity of this compound. These methods are often used in conjunction with chromatography for comprehensive characterization.

Mass Spectrometry (MS and LC/MS) for Structural Confirmation and Trace Analysis.nih.govoregonstate.edumdpi.com

Mass Spectrometry (MS) is an indispensable tool for the structural confirmation of this compound by providing information about its molecular weight and fragmentation pattern. When coupled with Liquid Chromatography (LC-MS or LC-MS/MS), it offers a highly sensitive and selective method for both qualitative and quantitative analysis. mdpi.com

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of ergoline alkaloids, as it typically produces a protonated molecular ion [M+H]+ with minimal fragmentation in the source. nih.govoregonstate.edu This allows for the direct determination of the molecular weight.

Table 2: Predicted Key Mass Fragments for this compound

| m/z (Predicted) | Fragment Identity |

| [M+H]+ | Protonated molecular ion |

| 223 | Ergoline core fragment |

| Various | Fragments from the hydantoin ring and side chain |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. nih.gov

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their scalar coupling relationships. The characteristic signals for the aromatic protons of the indole (B1671886) ring, the aliphatic protons of the ergoline skeleton, the N-methyl group, and the protons of the hydantoin ring would be observed. nih.gov

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their functional group and hybridization state. nih.gov

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between protons and carbons, and thus for assembling the complete molecular structure. nih.gov NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be used to determine the stereochemistry of the molecule by identifying protons that are close in space.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Functional Group | Predicted ¹³C Chemical Shift Range (ppm) |

| Carbonyl (Hydantoin) | 155 - 180 |

| Aromatic (Indole) | 100 - 140 |

| Aliphatic (Ergoline) | 20 - 70 |

| N-CH₃ | 30 - 40 |

| C-8 (Ergoline) | 40 - 50 |

| Hydantoin CH₂ | 40 - 60 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

While specific experimental spectra for "this compound" are not widely published, its characteristic spectroscopic features can be predicted based on its constituent functional groups: the ergoline nucleus and the hydantoin ring.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be complex, showing characteristic absorptions for its distinct structural components. The ergoline structure contains a secondary amine (N-H), aromatic C-H bonds, and aliphatic C-H bonds. The hydantoin ring contributes amide C=O and N-H stretching and bending vibrations.

Key expected IR absorption bands are detailed in the table below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Hydantoin & Ergoline) | 3200-3400 | Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Aliphatic) | 2850-2960 | Stretching |

| C=O (Hydantoin) | 1700-1780 | Stretching |

| C=C (Aromatic) | 1450-1600 | Stretching |

| C-N | 1200-1350 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of "this compound" is expected to be dominated by the chromophore of the ergoline ring system. Ergoline alkaloids typically exhibit strong UV absorption due to the indole moiety within their structure. The spectrum would likely show multiple absorption maxima, characteristic of the π → π* transitions within the aromatic system. In a suitable solvent like ethanol (B145695) or methanol, one would anticipate a primary absorption band around 280-290 nm, with a shoulder or a secondary peak at a lower wavelength, possibly around 220-240 nm. The hydantoin ring itself does not have strong absorption in the standard UV-Vis range.

Sample Preparation and Extraction Techniques for Complex Matrices

The analysis of "this compound" from complex biological or environmental samples necessitates efficient extraction and clean-up to remove interfering substances. Methodologies developed for other ergoline alkaloids are directly applicable.

Liquid-Liquid Extraction (LLE): LLE is a conventional method for extracting ergoline alkaloids. wikipedia.org It relies on the differential solubility of the analyte in two immiscible liquid phases. Typically, an aqueous sample is made alkaline to deprotonate the nitrogen atoms in the ergoline structure, increasing its solubility in an organic solvent like chloroform (B151607) or a butanol/methanol mixture. nih.govnih.gov This is followed by separation of the organic phase, evaporation, and reconstitution in a suitable solvent for analysis.

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique for sample clean-up and concentration. nih.gov For ergoline compounds, various SPE sorbents can be used, including reversed-phase (C8 or C18), normal-phase (silica), and ion-exchange cartridges. nih.govnih.govwikipedia.org Reversed-phase SPE is common, where the sample is loaded onto the cartridge, washed with a weak solvent to remove polar impurities, and then the analyte is eluted with a stronger organic solvent like methanol or acetonitrile. nih.govwikipedia.org Strong cation exchange (SCX) SPE has also been effectively used by applying the sample under acidic conditions to bind the protonated alkaloid, followed by elution with a basic solvent mixture. wikipedia.org

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This approach, widely used in pesticide residue analysis, has been adapted for mycotoxins, including ergot alkaloids. wikipedia.orgCurrent time information in Bangalore, IN. The method involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts (like magnesium sulfate (B86663) and sodium chloride), followed by a dispersive SPE (d-SPE) clean-up step with a sorbent like C18 to remove non-polar interferences. wikipedia.orgnih.gov

The following table summarizes common extraction techniques for ergoline alkaloids.

| Extraction Technique | Principle | Common Sorbents/Solvents | Application |

| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible liquid phases based on solubility. | Chloroform, Dichloromethane, Butanol/Methanol mixtures. | Extraction from plasma and other biological fluids. wikipedia.org |

| Solid-Phase Extraction (SPE) | Selective adsorption of analyte onto a solid sorbent, followed by elution. | C8, C18, Silica, Strong Cation Exchange (SCX). | Clean-up of extracts from cereals, plasma, and animal tissues. nih.govnih.govwikipedia.org |

| QuEChERS | Acetonitrile extraction followed by salting out and dispersive SPE clean-up. | Acetonitrile, Magnesium Sulfate, Sodium Chloride, C18 d-SPE sorbent. | Analysis of ergot alkaloids in cereal and other food matrices. wikipedia.orgCurrent time information in Bangalore, IN.nih.gov |

| Planar Solid Phase Extraction (pSPE) | A variation of SPE performed on high-performance thin-layer chromatography (HPTLC) plates. | HPTLC amino plates. | Screening for total ergot alkaloid content in rye flour. researchgate.net |

Development of Radiosynthesis Methods for Labeled Analogues (e.g., 11C-labeling)

The synthesis of radiolabeled analogues of "this compound," particularly with the short-lived positron-emitting isotope carbon-11 (B1219553) (¹¹C, t½ ≈ 20.4 min), is crucial for in vivo imaging studies using Positron Emission Tomography (PET). PET allows for the non-invasive quantification of physiological and biochemical processes and is a powerful tool in drug development and neuroscience research.

The primary strategy for ¹¹C-labeling of "this compound" would likely target the 6-methyl group of the ergoline core or potentially involve the hydantoin ring.

¹¹C-Methylation of the Ergoline Nitrogen: The most direct approach would be the N-methylation of a desmethyl precursor, "1-(Ergoline-8-yl)hydantoin." This is a well-established radiolabeling reaction. nih.gov The process involves:

Production of [¹¹C]CO₂: Carbon-11 is produced as carbon dioxide ([¹¹C]CO₂) in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction. nih.govnih.gov

Conversion to a Methylating Agent: The [¹¹C]CO₂ is rapidly converted into a reactive methylating agent, most commonly [¹¹C]methyl iodide ([¹¹C]CH₃I) or the more reactive [¹¹C]methyl triflate ([¹¹C]CH₃OTf). nih.govnih.gov

Labeling Reaction: The desmethyl precursor is reacted with the [¹¹C]methylating agent in the presence of a base (e.g., potassium hydroxide) in a suitable solvent (e.g., DMF or DMSO) to yield the ¹¹C-labeled product. frontiersin.org

Purification: The final product is rapidly purified using high-performance liquid chromatography (HPLC) to separate it from unreacted precursor and other byproducts. researchgate.netfrontiersin.org

¹¹C-Carbonylation to form the Hydantoin Ring: An alternative, though more complex, strategy could involve the construction of the hydantoin ring using a ¹¹C-carbonyl source like [¹¹C]phosgene or [¹¹C]CO. nih.gov For instance, a suitable ergoline-8-yl-α-aminoamide precursor could be condensed with [¹¹C]phosgene to form the [¹¹C]hydantoin ring. nih.gov This method offers a way to incorporate the label into the core hydantoin structure.

Key aspects of a potential ¹¹C-labeling radiosynthesis are outlined below.

| Step | Description | Key Reagents/Conditions |

| Precursor Synthesis | Synthesis of the non-radioactive N-desmethyl precursor: 1-(Ergoline-8-yl)hydantoin. | Standard organic synthesis protocols. |

| ¹¹C Production | Generation of [¹¹C]CO₂ via proton bombardment of nitrogen gas in a cyclotron. | ¹⁴N(p,α)¹¹C reaction. |

| Methylating Agent Synthesis | Conversion of [¹¹C]CO₂ to [¹¹C]CH₃I or [¹¹C]CH₃OTf. | Gas-phase iodination or reaction with triflate precursors. nih.govnih.gov |

| Radiolabeling | Reaction of the desmethyl precursor with the [¹¹C]methylating agent. | Base (e.g., KOH, tBuOK), solvent (e.g., DMF, DMSO), rapid heating. frontiersin.org |

| Purification & Formulation | HPLC purification of the final product and formulation in a biocompatible solution for injection. | Reversed-phase HPLC, sterile ethanol/saline solution. frontiersin.org |

The development of such a radiotracer would enable detailed pharmacokinetic and pharmacodynamic studies, providing valuable insights into the in vivo behavior of "this compound."

Computational Chemistry and Theoretical Studies on 1 6 Methylergoline 8 Yl Hydantoin

Molecular Docking Simulations for Receptor Binding Prediction

Molecular docking is a computational technique widely used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. plos.org This method is instrumental in screening large libraries of compounds for their potential to modulate the activity of a biological target. plos.org For 1-(6-Methylergoline-8-yl)hydantoin, molecular docking would be a primary step in identifying its potential protein targets and elucidating its mechanism of action at a molecular level.

The process involves the three-dimensional structures of both the ligand (this compound) and the target protein, which can be obtained from crystallographic data or homology modeling. nih.gov Docking algorithms then explore various possible binding poses of the ligand within the active site of the protein, calculating a scoring function to estimate the binding affinity for each pose. mdpi.com Lower binding energy scores typically indicate a more stable and favorable interaction. mdpi.commdpi.com

In the context of ergoline (B1233604) derivatives, which are known to interact with a variety of receptors including serotonergic, dopaminergic, and adrenergic receptors, molecular docking can predict the binding affinity and selectivity of this compound towards these targets. nih.govnih.gov The analysis of the docked pose can reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.com

While no specific molecular docking studies for this compound have been published, the table below illustrates the typical data generated from such an analysis.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Serotonin (B10506) 5-HT2A Receptor | Illustrative Data | Asp155, Ser242, Phe339 | Hydrogen Bond, Hydrophobic |

| Dopamine (B1211576) D2 Receptor | Illustrative Data | Asp114, Ser193, Phe390 | Hydrogen Bond, Pi-Pi Stacking |

| Adrenergic α1A Receptor | Illustrative Data | Asp106, Phe308, Trp102 | Hydrogen Bond, Hydrophobic |

This table presents illustrative data to demonstrate the typical output of molecular docking studies. Actual values for this compound would require specific experimental or computational investigation.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties of a molecule, providing insights into its structure, stability, and reactivity. nih.gov These methods, based on the principles of quantum mechanics, can determine various molecular descriptors such as atomic charges, molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. plos.org

For this compound, quantum chemical calculations would be essential to understand its intrinsic chemical properties. For instance, the distribution of electron density can indicate which parts of the molecule are more likely to engage in electrostatic interactions or hydrogen bonding. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's reactivity and its ability to participate in charge-transfer interactions. mdpi.com

Such calculations are typically performed using density functional theory (DFT) methods, which offer a good balance between accuracy and computational cost. nih.gov The insights gained from these calculations can complement molecular docking studies by explaining the nature of the observed ligand-receptor interactions.

Below is a table showcasing the kind of electronic property data that would be generated for this compound through quantum chemical calculations.

| Molecular Property | Calculated Value | Significance |

| HOMO Energy | Illustrative Data (e.g., -6.5 eV) | Relates to the ability to donate electrons. |

| LUMO Energy | Illustrative Data (e.g., -1.2 eV) | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Illustrative Data (e.g., 5.3 eV) | Indicates chemical reactivity and stability. |

| Dipole Moment | Illustrative Data (e.g., 3.2 Debye) | Reflects the overall polarity of the molecule. |

This table contains illustrative data. Precise values for this compound would need to be determined through specific quantum chemical computations.

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time. nih.gov Unlike the static picture offered by molecular docking, MD simulations can reveal the conformational changes in both the ligand and the protein upon binding, as well as the stability of the complex under physiological conditions. researchgate.netzib.de

Parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms are monitored to assess the stability of the simulation. The root-mean-square fluctuation (RMSF) can highlight flexible regions of the protein. researchgate.net Such studies are crucial for validating the results of molecular docking and gaining a more realistic understanding of the binding event. nih.gov

The following table illustrates the type of data obtained from an MD simulation analysis of a ligand-receptor complex.

| Simulation Parameter | Observation | Interpretation |

| RMSD of Protein Backbone | Stable fluctuation around a mean value | The protein-ligand complex is stable over the simulation time. |

| RMSF of Active Site Residues | Low fluctuations for key interacting residues | These residues form stable and persistent interactions with the ligand. |

| Ligand RMSD | Remains low and bound within the active site | The ligand maintains a stable binding mode. |

| Hydrogen Bond Occupancy | High occupancy for specific hydrogen bonds | Indicates strong and persistent hydrogen bonding interactions. |

This table provides an illustrative overview of the expected outcomes from an MD simulation. Specific findings for this compound would depend on dedicated simulation studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds. researchgate.net

To develop a QSAR model for a series of ergoline derivatives including this compound, a dataset of compounds with known biological activities (e.g., IC50 values) against a specific target would be required. nih.gov For each compound, a set of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. youtube.com

A robust QSAR model can guide the design of new derivatives of this compound with improved potency and selectivity. While no specific QSAR studies on this compound are publicly available, the principles remain broadly applicable to the ergoline class.

A typical QSAR study would report the following types of information:

| QSAR Model Statistics | Value | Interpretation |

| Correlation Coefficient (R²) | Illustrative Data (e.g., > 0.8) | Indicates a good correlation between predicted and observed activity for the training set. |

| Cross-validated R² (Q²) | Illustrative Data (e.g., > 0.6) | Assesses the predictive power of the model through internal validation. |

| External Validation R² (Pred_R²) | Illustrative Data (e.g., > 0.7) | Evaluates the model's ability to predict the activity of an external set of compounds. |

The values in this table are illustrative and represent the statistical parameters of a well-performing QSAR model. The development of a specific QSAR model for this compound and its analogs would be necessary to obtain actual data.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (non-human focused)

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. biorxiv.org These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities. nih.govbrieflands.com The focus here is on non-human data, which is often used in preclinical stages.

For this compound, a variety of ADME parameters can be predicted using commercially available software or web-based tools. These predictions are based on the compound's structure and physicochemical properties. Key parameters include intestinal absorption, blood-brain barrier (BBB) penetration, plasma protein binding, and interaction with metabolic enzymes. biorxiv.orgresearchgate.netnih.gov For instance, predicting whether an ergoline derivative can cross the BBB is critical for its potential as a CNS-active agent. nih.gov

The following table presents some of the key ADME properties that would be predicted for this compound in a non-human context.

| ADME Property | Predicted Outcome | Implication for Preclinical Studies |

| Gastrointestinal Absorption (rodent) | High/Low | Predicts the extent of absorption after oral administration in animal models. |

| Blood-Brain Barrier Penetration | Yes/No | Indicates potential for central nervous system effects in animal studies. |

| Plasma Protein Binding (rodent) | High/Low | Affects the free concentration of the compound available to exert its effect. |

| Cytochrome P450 Inhibition (e.g., rat CYP2D6) | Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions in animal models. |

This table is for illustrative purposes. The actual ADME profile of this compound would need to be determined through specific in silico and subsequent in vitro/in vivo experiments.

Future Research Directions and Broader Academic Applications

Exploration of Novel Ergoline-Hydantoin Scaffolds

The ergoline (B1233604) skeleton is a privileged structure in medicinal chemistry, forming the basis of numerous clinically significant drugs that primarily target dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.gov The chemical versatility of the ergoline nucleus, particularly at the C-8 position, allows for the introduction of a wide array of substituents, leading to compounds with diverse pharmacological profiles. researchgate.netclockss.org The synthesis of novel ergoline derivatives often involves the modification of lysergic acid, a natural product of the ergot fungus, or related clavine alkaloids. researchgate.netclockss.org

The hydantoin (B18101) moiety, a five-membered heterocyclic ring, is another pharmacologically important scaffold found in a variety of therapeutic agents. Its synthesis is well-established, and its structure allows for multiple points of substitution, enabling the fine-tuning of physicochemical and biological properties.

The combination of the ergoline and hydantoin scaffolds into a single molecule, such as 1-(6-methylergoline-8-yl)hydantoin, presents a compelling strategy for the development of novel CNS-active compounds. The synthesis of such a molecule would likely involve the coupling of a suitable ergoline precursor, such as an 8-aminoergoline derivative, with a reactive hydantoin synthon. The exploration of different linkage strategies and substitution patterns on both the ergoline and hydantoin rings could lead to a library of novel compounds with unique pharmacological properties.

Investigation into Allosteric Modulatory Properties

G protein-coupled receptors (GPCRs), the primary targets for many ergoline derivatives, are known to possess allosteric binding sites that are topographically distinct from the orthosteric site where endogenous ligands bind. nih.govmdpi.com Allosteric modulators can offer several advantages over traditional orthosteric ligands, including greater subtype selectivity and a more nuanced "dimmer switch" control of receptor activity. mdpi.comnih.gov These modulators can be positive (PAMs), negative (NAMs), or neutral (SAMs), enhancing, inhibiting, or having no effect on the response to the orthosteric agonist, respectively. nih.gov

The complex and rigid structure of the ergoline core, combined with the potential for diverse interactions from the hydantoin moiety, makes this compound an intriguing candidate for investigation as an allosteric modulator. Future research could involve screening this and related compounds for allosteric activity at various GPCRs, particularly dopamine and serotonin receptor subtypes that are known targets of ergolines. nih.govnih.gov Identifying allosteric modulators within this chemical class could open up new avenues for therapeutic intervention in a range of neurological and psychiatric disorders. researchgate.net

Application in Receptor Pharmacological Tool Development

Well-characterized pharmacological tools are indispensable for dissecting the complex signaling pathways of the CNS. Ergoline derivatives have a rich history of being used as research tools to probe the function of dopaminergic and serotonergic systems. nih.gov Their high affinity and, in some cases, receptor subtype selectivity make them valuable ligands for receptor binding and functional assays. nih.govnih.gov

A compound like this compound, with its unique structural features, could be developed into a highly specific pharmacological tool. Depending on its binding affinity and functional activity (agonist, antagonist, or allosteric modulator), it could be used in non-human in vitro and in vivo studies to:

Characterize novel receptor subtypes or binding sites.

Investigate the role of specific receptors in neuronal circuits.

Elucidate the mechanisms of action of other drugs.

The development of such tools is a critical step in advancing our fundamental understanding of neurobiology.

Use in Ligand Design for Neuroscience Research (non-human studies)

The design of novel ligands with tailored pharmacological properties is a central theme in neuroscience research. The ergoline scaffold provides a rigid and well-defined platform for the rational design of new molecules targeting CNS receptors. researchgate.net Structure-activity relationship (SAR) studies of ergoline derivatives have provided valuable insights into the molecular determinants of receptor affinity and selectivity. nih.gov

The incorporation of a hydantoin ring at the 8-position of the ergoline nucleus introduces new possibilities for ligand design. The hydantoin moiety can participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which could be exploited to enhance binding affinity and selectivity for a particular receptor subtype. Computational modeling and medicinal chemistry efforts could be directed towards:

Predicting the binding modes of ergoline-hydantoin derivatives at target receptors.

Designing analogs with optimized receptor interaction profiles.

Synthesizing and evaluating these novel ligands in non-human experimental models to validate the design principles.

These studies would contribute to the development of more sophisticated and selective ligands for probing brain function.

Advanced Imaging Agent Development (e.g., PET tracers)

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the non-invasive visualization and quantification of molecular targets in the living brain. nih.gov The development of novel PET tracers is crucial for advancing our understanding of brain disorders and for the development of new therapies. An ideal PET tracer should exhibit high affinity and selectivity for its target, as well as appropriate pharmacokinetic properties to allow for brain penetration and specific signal detection. frontiersin.org

Ergoline derivatives, due to their high affinity for CNS receptors, are attractive scaffolds for the development of PET tracers. nih.gov The synthesis of a radiolabeled version of this compound, for instance, by incorporating a positron-emitting isotope such as carbon-11 (B1219553) or fluorine-18, could yield a novel imaging agent. Such a tracer could potentially be used in non-human research to:

Map the distribution and density of specific receptor subtypes in the brain.

Investigate changes in receptor expression in animal models of disease.

Assess the receptor occupancy of therapeutic drugs.

The development of ergoline-hydantoin-based PET tracers would provide a valuable new tool for preclinical neuroscience research.

Q & A

Q. What synthetic methodologies are recommended for enantioselective synthesis of 1-(6-Methylergoline-8-yl)hydantoin?

The enantioselective synthesis of hydantoins typically employs chiral acid-catalyzed condensation of glyoxals and ureas. Key considerations include:

- Avoiding oxygen exposure during TLC monitoring to prevent formation of unwanted 5-hydroxyhydantoin byproducts. Use inert atmospheres (e.g., argon) and strict reaction time controls .

- Selection of electron-withdrawing substituents on glyoxals to enhance reaction efficiency. For example, 4-Cl or 4-Br substituents improve regioselectivity but require careful optimization .

- Use of catalysts like chiral phosphoric acids to achieve enantiomeric excess (ee) >90%, validated by chiral HPLC or NMR analysis .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- X-ray crystallography : Provides unambiguous confirmation of the hydantoin core and ergoline substitution pattern, as demonstrated in hydantoin isoform studies of ct6A nucleosides .

- NMR spectroscopy : - and -NMR detect characteristic hydantoin signals (e.g., carbonyl groups at ~170 ppm) and ergoline ring protons. -NMR further resolves tautomeric forms .

- LC/MS co-injection : Validates purity and identity by comparing retention times and fragmentation patterns with reference standards .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

- Substituent selection : Use Craig’s plot to guide substituent diversity (e.g., alkyl, halogen, trifluoromethyl groups) for systematic SAR exploration. Polar groups like -NO or -CN often reduce activity, as seen in phenylmethylenehydantoin anticonvulsant studies .

- Multivariate analysis : Incorporate parameters like log P (lipophilicity) and LUMO energy (electronic properties) to model bioactivity. For example, alkylated derivatives exhibit enhanced anticonvulsant activity (ED < 50 mg/kg) due to optimal log P (2.5–3.5) .

- In vitro assays : Prioritize derivatives with rigid planar systems (e.g., exocyclic double bonds) for improved target interaction, as demonstrated in EGFR kinase inhibition studies .

Q. How should researchers resolve contradictions in bioactivity data across hydantoin derivatives?

- Error analysis : Quantify uncertainties from experimental protocols (e.g., MES assay variability in anticonvulsant studies) using root-mean-square error of prediction (RMSEP) .

- Cross-validation : Compare results with structurally analogous compounds (e.g., phenytoin derivatives) to identify outliers. For example, discrepancies in CYP450 inhibition data may arise from metabolic stability differences .

- Mechanistic studies : Use isolated receptor assays (e.g., DP receptor antagonism in vascular tissues) to decouple target-specific effects from off-target interactions .

Q. What computational approaches predict the solubility and reactivity of this compound derivatives?

- Density functional theory (DFT) : Calculate molecular polarity indices and polar surface area (%) to predict aqueous solubility. Derivatives with >30% polar surface area exhibit improved solubility, aligning with experimental data .

- Molecular docking : Simulate interactions with biological targets (e.g., P2X7 receptors) to prioritize derivatives for synthesis. Focus on hydrogen bonding with hydantoin carbonyl groups and ergoline aromatic stacking .

Methodological Considerations

Q. How to design pharmacological assays for evaluating this compound’s receptor interactions?

- Isolated tissue preparations : Use dog vascular smooth muscle or tracheal epithelial models pre-contracted with agonists (e.g., prostaglandin D). Measure relaxation responses to quantify DP receptor antagonism .

- Concentration-response curves : Compare EC values of test compounds with reference antagonists (e.g., BW A868C) to assess potency .

- Control experiments : Include negative controls (e.g., vehicle-only treatments) and positive controls (e.g., phenytoin for anticonvulsant assays) to validate assay robustness .

Q. What strategies mitigate experimental artifacts in hydantoin synthesis and characterization?

- Oxygen-sensitive reactions : Replace TLC with inline FTIR or HPLC monitoring to avoid byproduct formation .

- Epimerization control : Avoid alkaline conditions during purification, as hydantoins (e.g., ct6A) undergo pH-dependent epimerization .

- Batch consistency : Use reference standards (e.g., 1-Methylhydantoin, CAS 616-04-6) to calibrate analytical instruments and ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.